![molecular formula C17H20N4O B7526872 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)

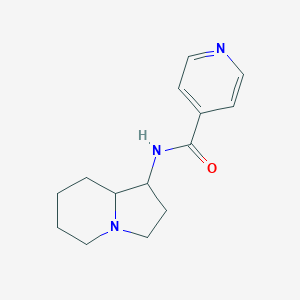

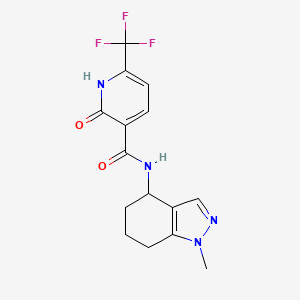

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide, also known as CAY10566, is a novel small molecule that has been developed as a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a crucial role in the innate immune response by sensing cytosolic DNA and initiating the production of type I interferons and other cytokines. Inhibition of cGAS has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.

Mecanismo De Acción

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide binds to the catalytic domain of cGAS and inhibits its enzymatic activity by preventing the formation of cyclic GMP-AMP (cGAMP) from ATP and GTP. This leads to a reduction in the activation of the STING (stimulator of interferon genes) pathway and downstream signaling events that promote the production of type I interferons and other cytokines. The precise molecular details of the interaction between N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide and cGAS are still under investigation.

Biochemical and Physiological Effects:

Inhibition of cGAS by N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. These include a reduction in the production of type I interferons and other cytokines, a decrease in the activation of inflammatory pathways, and an improvement in the symptoms of autoimmune and inflammatory diseases. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has also been shown to have a good safety profile and low toxicity in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has several advantages as a tool compound for basic research. It is highly selective for cGAS and does not inhibit other related enzymes or pathways. It is also available in high purity and can be easily synthesized or purchased from commercial sources. However, there are some limitations to its use. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide is a small molecule that may have limited bioavailability and tissue penetration in vivo. It may also have off-target effects or interact with other cellular components that are not yet fully understood.

Direcciones Futuras

The development of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has opened up new avenues for research into the role of cGAS in health and disease. There are several future directions that could be pursued to further explore the potential of this molecule. These include:

1. Optimization of the chemical structure of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide to improve its potency, selectivity, and pharmacokinetic properties.

2. Investigation of the molecular mechanisms underlying the interaction between N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide and cGAS, including the identification of specific amino acid residues involved in the binding.

3. Evaluation of the therapeutic potential of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide in animal models of autoimmune and inflammatory diseases, including lupus, psoriasis, and rheumatoid arthritis.

4. Examination of the effects of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide on other cellular processes and pathways that are regulated by cGAS, such as DNA damage response and cell cycle progression.

5. Development of new screening assays and diagnostic tools based on the inhibition of cGAS by N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide, including the identification of new biomarkers for autoimmune and inflammatory diseases.

Conclusion:

In summary, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide is a novel small molecule inhibitor of cGAS that has been widely used as a tool compound in basic research to study the role of this enzyme in the innate immune response. Its development has provided valuable insights into the molecular mechanisms underlying autoimmune and inflammatory diseases and has identified cGAS as a potential therapeutic target. Further research is needed to optimize the chemical structure of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide, investigate its molecular mechanisms of action, and evaluate its therapeutic potential in vivo.

Métodos De Síntesis

The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has been described in detail in a patent application filed by the developer, Cayman Chemical Company. The method involves a series of chemical reactions starting from commercially available starting materials, including 1-methylindole-3-carboxylic acid and 1,5-dimethylpyrazole-4-carboxylic acid. The final product is obtained in high purity and yield using standard purification techniques.

Aplicaciones Científicas De Investigación

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide has been widely used as a tool compound in basic research to study the role of cGAS in various cellular processes. It has been shown to inhibit cGAS activity in vitro and in vivo, leading to a reduction in the production of type I interferons and other cytokines in response to cytosolic DNA. This has provided valuable insights into the molecular mechanisms underlying the innate immune response and has identified cGAS as a potential therapeutic target for the treatment of autoimmune and inflammatory diseases.

Propiedades

IUPAC Name |

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-11(14-9-18-21(4)12(14)2)19-17(22)15-10-20(3)16-8-6-5-7-13(15)16/h5-11H,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHLEIAKLMEMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C)NC(=O)C2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)

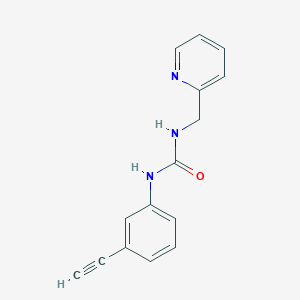

![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)

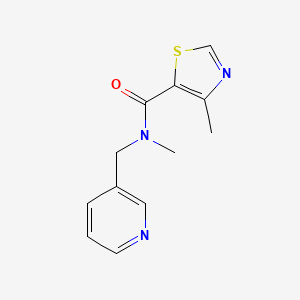

![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

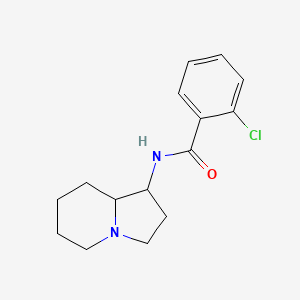

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)